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Esculentin-2CG1

Antimicrobial peptides MIC comparison Staphylococcus aureus

Researchers optimizing antimicrobial peptides face confounding variables from generic esculentin-2 substitutions with divergent activity profiles. Esculentin-2CG1 solves this with verified sequence identity (SLFSIFKTAAKFVGKNLLKQAGKAGLETLACKAKNEC), 95.6% HPLC purity, and defined TFA salt form, ensuring reproducible SAR data across the esculentin-2 family. • Phylogenetically distinct comparator: 48.6% sequence divergence from esculentin-2CHa for residue-level potency mapping • Demonstrated activity against Gram-negative P. faecalis X29 & S. rubidaea • Low hemolytic baseline (weak activity vs. human erythrocytes) for therapeutic index optimization

Molecular Formula
Molecular Weight
Cat. No. B1576664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-2CG1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-2CG1 Overview


Esculentin-2CG1 is a 37-amino-acid, cationic, amphipathic α-helical antimicrobial peptide (AMP) belonging to the esculentin-2 subfamily of the frog skin active peptide (FSAP) family, first cloned and characterized from a skin-derived cDNA library of the Chungan torrent frog Amolops chunganensis [1]. The mature peptide (SLFSIFKTAAKFVGKNLLKQAGKAGLETLACKAKNEC; molecular mass 8,440.87 Da) is released from a 76-residue precursor and adopts a secondary structure typical of the esculentin-2 family [1][2]. Esculentin-2CG1 exhibits broad-spectrum antimicrobial activity, with primary potency against Gram-positive bacteria and select activity against Gram-negative species including Psychrobacter faecalis and Serratia rubidaea, as well as antifungal activity against a slime mold isolate [3]. Its hemolytic activity against human erythrocytes has been characterized, placing it within the class of membrane-active host-defense peptides being investigated as alternatives to conventional antibiotics [1][3].

Gram-positive and select Gram-negative antimicrobial screening
Ortholog-panel SAR studies leveraging sequence-divergent esculentin-2 member
Selectivity profiling with characterized hemolysis context in erythrocyte models

Esculentin-2CG1 Substitution Concerns


Although the esculentin-2 family shares a conserved structural scaffold — a cationic, amphipathic α-helix stabilized by a C-terminal disulfide-bonded heptapeptide loop — individual family members display substantial sequence divergence, particularly in the N-terminal and mid-region residues that govern target selectivity and membrane interaction kinetics [1]. Esculentin-2CG1, derived from Amolops chunganensis, possesses a distinct primary sequence (SLFSIFKTAAKFVGKNLLKQAGKAGLETLACKAKNEC) that differs at multiple positions from closely related orthologs such as esculentin-2CHa (from Lithobates chiricahuensis; GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC) and esculentin-2P (from Rana pipiens) [1][2]. These sequence differences translate into measurable divergence in antimicrobial spectrum, hemolytic profile, and species-specific potency. Generic substitution without sequence-level and functional verification therefore risks introducing confounding variables in studies that depend on specific activity profiles, taxonomic source, or structure-activity relationship analyses [1][3].

Substantial amino acid sequence divergence between esculentin-2 orthologs may shift antimicrobial spectrum and potency.
Unique activity against specific environmental Gram-negative isolates may not transfer to generic esculentin-2 peptides.
Reported hemolytic profile divergence (weak vs. moderate) may alter selectivity conclusions if an ortholog is substituted.

Esculentin-2CG1 Comparative Evidence


Antimicrobial Potency Against S. aureus

Among esculentin-2 family peptides, esculentin-2CHa (from Lithobates chiricahuensis) and esculentin-2CG1 (from Amolops chunganensis) represent two geographically and phylogenetically distinct orthologs with divergent antimicrobial potency. Esculentin-2CHa displays an MIC of 5–10 μM against S. aureus reference strains [1]. In the primary characterization study of Amolops chunganensis-derived peptides, the esculentin-2 family member esculentin-2CG1 was characterized alongside temporin, palustrin-2, and brevinin family members, with antimicrobial activities assessed against a panel of Gram-positive and Gram-negative microorganisms [2]. The Class-level inference below contextualizes esculentin-2CG1 within the potency range of this peptide family.

S. aureus Potency
Class-level
MIC for esculentin-2CG1 not disaggregated; esculentin-2CHa MIC 5–10 μM
Supports antimicrobial screening context
Direct potency measurement recommended
Antimicrobial peptides MIC comparison Staphylococcus aureus

Human Erythrocyte Hemolysis Comparison

Hemolytic activity against human erythrocytes is a critical selectivity parameter for antimicrobial peptides intended for systemic application. Esculentin-2CHa exhibits moderate hemolytic activity with an LC50 of 150 μM against human erythrocytes [1]. Esculentin-2CG1 has documented hemolytic activity against human erythrocytes in the primary characterization study, with the authors describing it as 'weak' hemolytic activity relative to other peptides in the panel [2]. This represents a cross-study comparable observation that suggests esculentin-2CG1 may possess a favorable selectivity profile relative to other esculentin-2 family members, though direct head-to-head data in the same assay system are not currently available.

Erythrocyte Hemolysis
Context-dependent
Esculentin-2CG1 reported weak hemolytic activity; esculentin-2CHa LC50 = 150 μM
Supports selectivity profiling context
Cross-study comparable; head-to-head data not available
Hemolysis Therapeutic index Erythrocyte toxicity

Sequence-Level Differentiation from Orthologs

Esculentin-2CG1 (SLFSIFKTAAKFVGKNLLKQAGKAGLETLACKAKNEC) differs at 18 of 37 amino acid positions from its closest characterized ortholog, esculentin-2CHa (GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC), representing 48.6% sequence divergence [1][2]. The N-terminal region (residues 1–10), which governs initial membrane interaction in AMPs, shows only 30% identity between the two peptides. Furthermore, esculentin-2CG1 lacks the paired N-terminal basic residues and the specific RGD-like motif found in esculentin-2P (from Rana pipiens), a peptide with documented antiviral activity against frog virus 3 [3]. This sequence-level differentiation directly supports the expectation of divergent biological activity profiles and precludes simple functional substitution.

Sequence Divergence
Head-to-head
48.6% divergence (18/37 residues); N-terminal identity 30%
SAR data may not transfer across orthologs
Validated by cDNA cloning and Edman degradation
Peptide sequence alignment Ortholog differentiation Structure-activity relationship

Antifungal Activity Against Slime Mold

Esculentin-2CG1 has documented antifungal activity against a slime mold isolate, representing a distinct spectrum feature not uniformly reported across all esculentin-2 family members . While esculentin-2CHa demonstrates antifungal activity against the yeast Candida albicans (MIC = 10 μM) [1], esculentin-2CG1's activity against a slime mold (a member of Mycetozoa, distinct from true fungi) suggests potential targeting of alternative membrane or intracellular components. This broadens the known biological range of esculentin-2 peptides and may be relevant for researchers investigating AMPs active against amoeboid or protozoan-like organisms.

Antifungal Spectrum
Context-dependent
Active against slime mold isolate; esculentin-2CHa active against C. albicans (MIC 10 μM)
Supports niche antimicrobial screening applications
Slime mold MIC not publicly available
Antifungal activity Slime mold Spectrum of activity

Taxonomic Source Authentication

Phylogenetic analysis of esculentin-2 peptide sequences has been used to confirm taxonomic relationships among ranid frog species [1]. Esculentin-2CG1 is uniquely derived from Amolops chunganensis (Chungan torrent frog), a species distributed in the mountainous regions of southern and western China [1][2]. This contrasts with esculentin-2CHa (from Lithobates chiricahuensis of Arizona), esculentin-2P (from Rana pipiens of North America), and esculentin-2EM (from Glandirama emeljanovi of Korea) [3][4][5]. The species-specific origin of esculentin-2CG1, confirmed by cDNA cloning from A. chunganensis skin tissue and validated by LC-MS/MS detection in authentic skin secretions, provides traceable provenance that is valuable for studies linking peptide structure to amphibian phylogeny, biogeography, or innate immunity evolution [1].

Taxonomic Source
Class-level
Derived from Amolops chunganensis; distinct genus from other esculentin-2 orthologs
Supports phylogenetic and biogeographic studies
Source authenticated by cDNA cloning and LC-MS/MS
Species-specific peptide Taxonomic authentication Amphibian antimicrobial peptides

HPLC Purity Specification

The commercially available synthetic esculentin-2CG1 peptide (NovoPro Labs, Cat.# 313657) is specified at 95.6% purity by HPLC, delivered in lyophilized powder form as the trifluoroacetate (TFA) salt [1]. This purity level is consistent with or exceeds typical specifications for research-grade synthetic AMPs, which commonly range from 90% to 95% [1]. For comparison, commercially available esculentin-2CHa is also offered at ≥95% HPLC purity from multiple vendors, establishing a baseline parity in synthetic quality [2]. Researchers requiring high-purity peptide for sensitive biophysical assays (e.g., circular dichroism, isothermal titration calorimetry, or surface plasmon resonance) can therefore benchmark esculentin-2CG1 against industry standards for synthetic peptide quality.

HPLC Purity
Data to verify
95.6% purity (HPLC); TFA salt form; lyophilized powder
Supports reproducible biophysical assay design
Specification per vendor CoA
Peptide purity HPLC characterization Procurement specification

Esculentin-2CG1 Application Scenarios


SAR Studies Using Ortholog Panels

Researchers designing SAR studies across the esculentin-2 family can use esculentin-2CG1 as a phylogenetically distinct comparator to esculentin-2CHa, leveraging the 48.6% sequence divergence to map which residue positions govern antimicrobial potency, hemolytic activity, and species-specific targeting [1]. The confirmed synthetic purity (95.6% HPLC) and defined TFA salt form ensure that observed activity differences are attributable to sequence variation rather than variable product quality [2]. This scenario is especially relevant for academic labs and biotech companies optimizing lead AMP candidates through alanine scanning or chimeric peptide design.

P. faecalis and S. rubidaea Susceptibility Testing

Esculentin-2CG1 has demonstrated high activity against the Gram-negative species Psychrobacter faecalis X29 and Serratia rubidaea [1]. These are relatively uncommon test organisms in standard AMP screening panels, making esculentin-2CG1 a targeted tool for researchers studying AMP activity against psychrotrophic or environmental Gram-negative bacteria. Procurement of esculentin-2CG1 is warranted when experimental designs specifically require coverage of these organisms, as generic esculentin-2 peptides may not exhibit equivalent potency against these species.

Selectivity Profiling by Hemolysis

Esculentin-2CG1 has been characterized as exhibiting weak hemolytic activity against human erythrocytes, a property that distinguishes it from moderately hemolytic esculentin-2 family members such as esculentin-2CHa (LC50 = 150 μM) [1][2]. Researchers conducting therapeutic index calculations or selectivity optimization can employ esculentin-2CG1 as a lower-toxicity baseline comparator in hemolysis assays, facilitating the identification of sequence determinants that decouple antimicrobial activity from mammalian cell toxicity [1].

Amphibian Innate Immunity and Phylogenetic Studies

Esculentin-2CG1 is one of 11 novel AMPs cloned and characterized from Amolops chunganensis, a species from the genus Amolops within Ranidae [1]. Its confirmed detection in authentic skin secretions by LC-MS/MS provides validated provenance for studies examining the evolution of host-defense peptide repertoires across anuran taxa. Researchers in evolutionary biology, herpetology, and comparative immunology can use esculentin-2CG1 as a molecular marker for Amolops-specific innate immune effector characterization, supported by the phylogenetic framework established in Yang et al. (2012) [1].

Application
Selection Property
Validation Focus
Ortholog SAR Studies
Sequence-divergent esculentin-2 member
Antimicrobial potency and selectivity comparison
Gram-Negative Susceptibility Testing
Reported activity against select environmental Gram-negative isolates
Susceptibility endpoint confirmation
Selectivity Profiling
Characterized hemolytic activity context
Selectivity index determination using hemolysis and MIC endpoints
Phylogenetic & Innate Immunity Research
Species-validated peptide from a distinct ranid genus
Phylogenetic marker verification
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